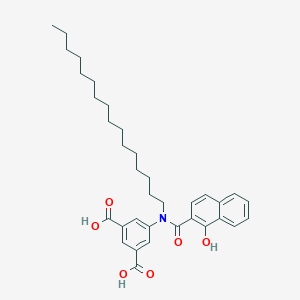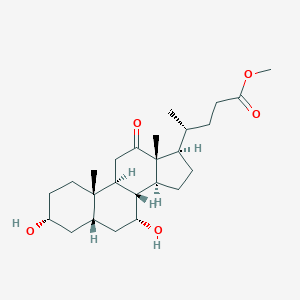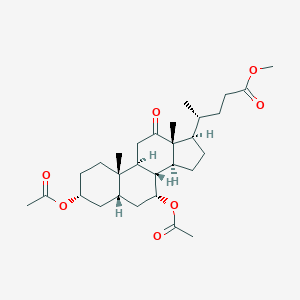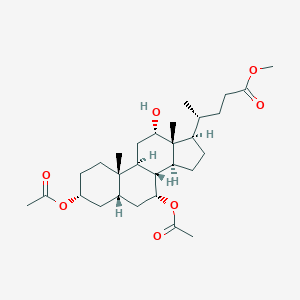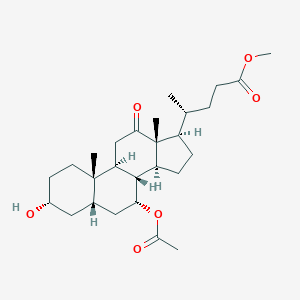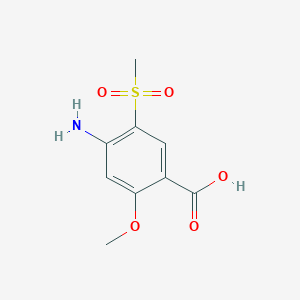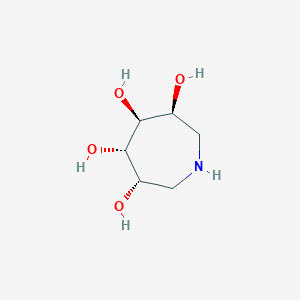![molecular formula C19H19N3O2 B107824 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 16688-23-6](/img/structure/B107824.png)
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one, also known as Cmpd-7, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promising results in various studies, including its ability to inhibit the growth of cancer cells and its potential use as a therapeutic agent for neurological disorders. In
作用机制
The mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are both involved in the regulation of cell growth and division.
生化和生理效应
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have several biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has also been shown to have anti-inflammatory properties and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its ability to selectively target certain enzymes and proteins, making it a valuable tool for studying the mechanisms of cell growth and proliferation. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has a low toxicity profile, making it a safer alternative to other compounds that may have harmful side effects. However, one of the limitations of using 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.
未来方向
There are several future directions for research on 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one and its potential applications in cancer treatment. Finally, there is a need for more research on the synthesis and purification of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one to make it more accessible to researchers.
合成方法
The synthesis of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one involves several steps, including the reaction of 2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one with N-methylaniline in the presence of a catalyst. The resulting product is then reacted with methoxyamine hydrochloride and trifluoroacetic acid to produce 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one in high purity.
科学研究应用
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been studied extensively for its potential use in scientific research. One of the most promising applications of 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one is its ability to inhibit the growth of cancer cells. Studies have shown that 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one has been shown to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
16688-23-6 |
|---|---|
产品名称 |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C19H19N3O2/c1-21(13-7-4-3-5-8-13)15-11-12-22-18(15)20-17-14(19(22)23)9-6-10-16(17)24-2/h3-10,15H,11-12H2,1-2H3 |
InChI 键 |
MRMJIOBFKOKOTM-UHFFFAOYSA-N |
SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
规范 SMILES |
CN(C1CCN2C1=NC3=C(C2=O)C=CC=C3OC)C4=CC=CC=C4 |
同义词 |
Pyrrolo[2,1-b]quinazolin-9(1H)-one, 2,3-dihydro-5-methoxy-3-(methylphenylamino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



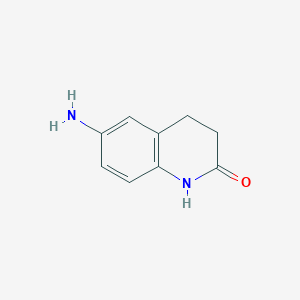


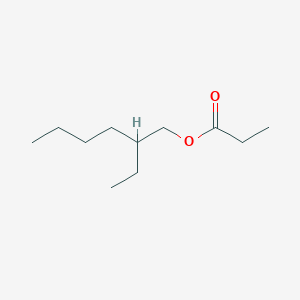
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

